molecular formula C8H9NO B155274 (4-Pyridyl)acetone CAS No. 6304-16-1

(4-Pyridyl)acetone

Cat. No. B155274
CAS RN: 6304-16-1
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
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Description

(4-Pyridyl)acetone, also known as 3-(pyridin-4-yl)acetylacetone or HacacPy, is a ditopic organic molecule that has been studied for its ability to act as a ligand towards various metal halides, particularly mercury(II) halides. It has been shown to form different coordination compounds with HgCl2, HgBr2, and HgI2, depending on the nature of the anion and the ligand-to-cation ratio .

Synthesis Analysis

The synthesis of complexes involving (4-Pyridyl)acetone has been explored in various contexts. For instance, the reaction with HgX2 (X = Cl, Br, I) leads to the formation of both ligand-rich mononuclear complexes and ligand-deficient polymeric chains. The ligand-rich and ligand-deficient complexes can be interconverted through thermal degradation and mechanochemical synthesis . Additionally, the use of di-2-pyridyl ketone in manganese(II) acetate chemistry has led to the formation of a MnII4 cubane and a novel MnII10MnIII4 cluster, demonstrating the versatility of pyridyl ketones in synthesizing complex metal structures .

Molecular Structure Analysis

The molecular structure of (4-Pyridyl)acetone derivatives has been characterized by various coordination geometries around the metal centers. For example, in the case of mercury(II) halides, the coordination compounds can exhibit five-coordinated HgII cations in one-dimensional chain polymers or four-coordinated cations in molecular complexes . The crystal structure of a related compound, tetrakis{2,4-bis[(1-oxo-2-pyridyl)sulfanylmethyl]mesitylene} acetone hemisolvate, reveals complex geometries with dihedral angles formed by the mesitylene ring and pyridyl rings, as well as intermolecular hydrogen bonds and possible weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactivity of (4-Pyridyl)acetone has been demonstrated in its ability to form complexes with metal halides. The ligand can undergo deprotonation of the acetylacetone moiety, allowing for the formation of tris-chelated complexes with metals like iron and aluminum. These complexes can then act as bridging ligands towards other metals, such as mercury(II) halides, to form one-dimensional ladders or two-dimensional coordination networks . Furthermore, the reactions of acetone with variously substituted pyrimidin-2(1H)-ones in the presence of organocatalysts have been studied, showing the potential of acetone derivatives in asymmetric organocatalytic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Pyridyl)acetone and its derivatives are influenced by their molecular structures and the nature of their coordination with metal ions. The crystal structure analysis of related compounds indicates the presence of intermolecular hydrogen bonding and weak interactions that can affect the stability and solubility of these compounds . The magnetochemical characterization of manganese complexes with di-2-pyridyl ketone suggests weak antiferromagnetic interactions within the molecules, which could have implications for their magnetic properties .

Scientific Research Applications

Catalytic Reactions and Ligand Behavior

(4-Pyridyl)acetone and its derivatives have been utilized as ligands in various catalytic processes. Qi Zhang et al. (2009) highlighted the use of (2-pyridyl)acetone as a supporting ligand in copper-catalyzed coupling reactions, noting its compatibility with various functional groups and excellent reactive selectivity (Zhang et al., 2009). Moreover, an electroreductive 4-pyridylation of activated alkenes was developed using Ni(acac)2, showcasing the protocol's broad compatibility with electron-poor alkenes and highlighting the unique role of Ni(acac)2 (Zhang et al., 2020).

Photoisomerization and Molecular Frameworks

The study of photoisomerization in certain (4-pyridyl)acetone derivatives, such as 1,2-di(4-pyridyl)ethylene, under UV irradiation has been detailed. NMR and UV spectroscopy, combined with DFT modeling, were used to investigate the transformation of the trans-isomer into the cis-isomer, followed by cyclization (Shaidullina et al., 2023). Furthermore, Fe(bpe)2(NCS)2 x 3(acetone), a nanoporous metal-organic framework containing (4-pyridyl)acetone derivatives, displayed a two-step spin crossover transition sensitive to the presence of acetone guest molecules, illustrating complex structural phase transitions and the flexing of the structure (Halder et al., 2008).

Material Science and Adsorption Properties

In material science, (4-pyridyl)acetone derivatives have shown unique properties. For instance, the pillared Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4] compound exhibited rare hysteretic adsorption/desorption isotherms for CO2 and N2. Kinetic studies on the desorption of acetone from this material revealed two first-order processes, suggesting a variation in the tilt angle of the (4-pyridyl)acetone pillars during the guest adsorption and desorption processes (Culp et al., 2008).

Organocatalysis and Molecular Interactions

(4-Pyridyl)acetone has been involved in the asymmetric organocatalytic addition of acetone to certain compounds, demonstrating control over regio- and enantioselectivity. The reactions of variously substituted compounds with acetone, in the presence of organocatalysts, illustrated the potential for producing enantioenriched products (Sukach et al., 2014). Additionally, the electrochemical reduction of carbonyl functional groups in compounds such as acetophenone and 4-acetylpyridine at platinum single-crystal electrodes revealed the influence of molecular structures and electrode surface structures on the selective electroreduction of functionalized ketones (Bondue & Koper, 2019).

Safety And Hazards

“(4-Pyridyl)acetone” is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-pyridin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRVKOYYFFNXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212325
Record name 4-Pyridinylacetone
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(4-Pyridyl)acetone

CAS RN

6304-16-1
Record name 4-Pyridylacetone
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Record name 4-Pyridinylacetone
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Record name 4-Pyridinylacetone
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Record name 1-(4-pyridyl)acetone
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Record name 4-PYRIDINYLACETONE
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Synthesis routes and methods I

Procedure details

To a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of argon, was added THF (70 mL) and N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide (7.0 g, 0.039 mol, 1.0 equiv). The mixture was cooled to 0° C. and CH3MgBr (3M in THF, 65 mL, 5.0 equiv) was added dropwise. The resulting solution was warmed to ambient temperature and stirred for 16 h. The reaction mixture was cooled to 0° C. and quenched by the addition of saturated NH4Cl (aq, 100 mL). The resulting solution was extracted with EtOAc (3×200 mL). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified by flash chromatography (silica gel, CH2Cl2/CH3OH (20:1)) to yield 2.7 g (51%) of the title compound as yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 8.58 (m, 2H), 7.17 (d, J=0.4 Hz, 2H), 3.75 (s, 2H), 2.24 (s, 3H).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
7 g
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reactant
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Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 10 g of 4-methylpyridine and 32.75 g acetic anhydride, maintained at room temperature, was added 1 ml of acetyl chloride, dropwise over 5-10 min. The solution was then warmed to 50° C. for 6-16 hours. The black reaction mixture was then cooled to 0° C. and 100 mls of ethanol, was added dropwise. The reaction mixture was stirred for 1 hour after the addition, then refluxed for 4-12 hours. The alcohol was removed under reduced pressure and the residue taken up in 100-150 ml methylene chloride. The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution then dried over sodium sulfate and evaporated under reduced pressure. Toluene was added to the residue and the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure. Yield: 4.3 gm of 4-pyridinyl-2-propanone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.75 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 20 g of 1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine was added 30 ml ethanol and the mixture refluxed 4 to 8 hours. Upon removal of solvent, 15 g of 1-(4-pyridinyl)-2-propanone was obtained as a light yellow oil.
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ZT Boggs - 2019 - mds.marshall.edu
Although isoelectronic to benzene, the reactivity of pyridine-derived compounds can be quite different. Notably, routes to prepare pyridyl analogs to known phenyl compounds can be …
Number of citations: 2 mds.marshall.edu
KN Truong, W Stahl, U Englert - 2019 - publications.rwth-aachen.de
Die Dissertation unter dem Titel „Design von Bimetallischen Koordinationsnetzwerken: Synthese, Strukturelle Charakterisierung, und Thermische Zersetzung “beschäftigt sich mit der …
Number of citations: 3 publications.rwth-aachen.de
JW Hey, JP Wibaut - Recueil des Travaux Chimiques des Pays …, 1953 - Wiley Online Library
β‐(Pyridyl‐4′)‐propionaldehyde‐diethylacetal (II) is obtained in a yield of 39% by the action of bromoacetal on γ‐picolyllithium (I). By allowing I to react with acetyl bromide or with ethyl …
Number of citations: 16 onlinelibrary.wiley.com
AA Prokopov, LN Yakhontov - Chemistry of Heterocyclic Compounds, 1978 - Springer
The preparation of 3-substituted 6-azaindoles by the formation of an azaindole ring on the basis of compounds that already contain the necessary substituent (3-acety1-6-azaindole and …
Number of citations: 3 link.springer.com
AA Prokopov, LN Yakhontov - Chemistry of Heterocyclic Compounds, 1977 - Springer
Condensation products, which were converted to 2-substituted (2-hydroxy- and 2-methyl)-6-azaindoles by reductive cyclization, were obtained in high yields from 3-nitro-4-…
Number of citations: 1 link.springer.com
L Ouyang, Y Xia, J Liao, R Luo - European Journal of Organic …, 2020 - Wiley Online Library
An efficient and practical one‐pot transfer hydrogenation reductive amination of aldehydes and ketones with amines has been developed by using iridium complexes as catalysts and …
EA Miroshnichenko, TS Kon'kova… - Russian Journal of …, 2019 - Springer
We consider a quantitative framework that joins together a series of key energy parameters of chemical compounds: enthalpy of formation, atomization enthalpy, bond dissociation …
Number of citations: 5 link.springer.com
CY Yang, YL Hung, KW Tang, SC Wang, CH Tseng… - Molecules, 2019 - mdpi.com
We describe herein the preparation of certain 2-substituted 3-arylquinoline derivatives and the evaluation of their anti-inflammatory effects in LPS-activated murine J774A.1 macrophage …
Number of citations: 10 www.mdpi.com
D Virieux, JN Volle, JL Pirat - thieme-connect.com
Previously published reviews on alkylphosphonium salts, and more generally on phosphonium salts, can be found in Houben–Weyl, Vol. E 1, pp 495–516 as well in general reviews …
Number of citations: 0 www.thieme-connect.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
The vicinal diaryl heterocyclic framework has been widely used for the development of compounds with significant bioactivities. In this study, a series of diaryl heterocycles were …
Number of citations: 9 pubs.acs.org

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